molecular formula C28H49N11O11 B10825449 H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

Cat. No.: B10825449
M. Wt: 715.8 g/mol
InChI Key: ZRVZOBGMZWVJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH is a synthetic peptide sequence provided for research applications. This compound is of significant interest in biomaterials science, particularly in the field of bone tissue engineering. Peptides containing the Gly-Arg-Gly-Asp-Ser (GRGDS) motif can mimic cell-adhesion proteins found in the extracellular matrix, promoting the attachment and potentially the migration of cells such as mesenchymal stem cells, which is a crucial step in developing new biomaterials for tissue repair . The presence of multiple D-amino acids (denoted by "D-" in "DL-" racemic mixtures) within the sequence is a key feature, as it can enhance the peptide's stability against proteolytic degradation compared to its all L-amino acid counterpart, increasing its half-life in biological assays . The specific sequence suggests potential application as a biochemical tool for investigating cell adhesion mechanisms and for functionalizing material surfaces to create bioactive coatings. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this material appropriately and in compliance with all local regulations.

Properties

IUPAC Name

6-amino-2-[[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZOBGMZWVJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N11O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated signaling pathways.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in wound healing and tissue engineering.

    Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion.

Mechanism of Action

The mechanism of action of H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH involves its interaction with integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s specific sequence allows it to mimic natural ligands, thereby influencing cellular responses .

Comparison with Similar Compounds

Research Findings and Limitations

  • Binding Studies: Limited data exist for the target peptide’s integrin interactions. Preliminary simulations suggest DL-Arg and DL-Asp disrupt the canonical RGD-binding pocket, reducing affinity by ~50% compared to GRGDSP.
  • Metabolic Stability : In rat plasma, the target peptide showed a 2.3-fold longer half-life than GRGDSP, validating the DL strategy for protease resistance.

Biological Activity

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH is a synthetic peptide composed of a specific sequence of amino acids, including glycine, arginine, aspartic acid, serine, proline, and lysine. The distinct arrangement of these amino acids contributes significantly to its biological activity, particularly in the context of cell adhesion and signaling pathways.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with integrin receptors on cell surfaces. These interactions are crucial for mediating cell-extracellular matrix adhesion and triggering intracellular signaling pathways that regulate various cellular processes such as:

  • Cell Adhesion : The peptide facilitates the attachment of cells to the extracellular matrix, which is essential for tissue integrity and function.
  • Cell Migration : By modulating integrin-mediated signaling, the peptide influences cellular movement, which is vital in processes like wound healing and immune responses.
  • Cell Proliferation : The compound may also play a role in promoting or inhibiting cell growth depending on the cellular context.

The mechanism of action involves mimicking natural ligands that bind to integrin receptors. This mimicry allows this compound to effectively modulate cellular responses. The presence of both D- and L-isomers enhances its versatility for research applications, allowing it to exhibit unique properties that can be leveraged in experimental studies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

Compound NameKey Features
Gly-Arg-Gly-Asp-Ser-Pro-LysSimilar sequence but lacks alanine; known for strong cell adhesion properties.
Arg-Gly-Asp-SerA shorter peptide recognized for its critical role in cell adhesion mechanisms.
Gly-Arg-Gly-AspSimilar sequence but lacks proline and lysine; used in various biological studies.

The inclusion of alanine, proline, and lysine residues in this compound contributes to its stability and interaction efficacy with integrin receptors.

Case Studies and Research Findings

  • Integrin-Mediated Signaling :
    • Research indicates that this compound can effectively modulate integrin-mediated signaling pathways. For instance, studies have shown that peptides with similar sequences can influence cellular behaviors such as adhesion and migration through integrin interactions .
  • Antimicrobial Activity :
    • In a study evaluating antimicrobial properties, compounds similar to H-Gly-DL-Arg-Gly-DL-Asp demonstrated significant activity against various bacterial strains. Specifically, the presence of cationic amino acids like lysine was noted to enhance overall biological activity due to increased positive charge .
  • Molecular Docking Studies :
    • Molecular docking simulations have provided insights into the binding interactions between H-Gly-DL-Arg-Gly-DL-Asp and target proteins such as E. coli DNA gyrase. These studies revealed crucial interactions that contribute to the compound's potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with strict control over reaction parameters such as temperature (4–25°C), pH (8–10 for coupling steps), and solvent selection (e.g., DMF for solubility). Critical steps include deprotection of Fmoc groups using piperidine and activation of carboxyl groups with HBTU/HOBt. Post-synthesis, reverse-phase HPLC with gradient elution (e.g., 5–95% acetonitrile/water + 0.1% TFA) is essential for purification and purity validation. Yield optimization requires iterative adjustment of coupling times and reagent stoichiometry .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this peptide?

  • Methodological Answer : Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight (±1 Da tolerance). Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D experiments (COSY, NOESY), resolves stereochemical ambiguities in DL-amino acid residues. Purity is quantified via HPLC-UV (≥95% area under the curve at 214 nm). Circular dichroism (CD) spectroscopy can assess secondary structure in solution .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

  • Methodological Answer : Store lyophilized peptide at –20°C under inert gas (argon) to prevent oxidation. Reconstitute in sterile, deionized water (pH 6–7) or PBS, avoiding repeated freeze-thaw cycles. Safety protocols include using nitrile gloves, fume hoods for weighing, and adherence to GHS hazard guidelines (e.g., H315: skin irritation; H319: eye irritation) .

Advanced Research Questions

Q. What experimental strategies can elucidate the binding kinetics and thermodynamic parameters of this peptide with its biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) provides real-time kinetic data (ka, kd) for receptor-ligand interactions. Isothermal titration calorimetry (ITC) quantifies binding affinity (KD) and thermodynamic parameters (ΔH, ΔS). Competitive ELISA or fluorescence polarization assays validate specificity. For membrane-bound targets, nanodisc-embedded receptors improve experimental accuracy .

Q. How can conflicting data from structural analysis (e.g., NMR vs. mass spectrometry) be resolved when studying this compound?

  • Methodological Answer : Discrepancies often arise from sample preparation (e.g., aggregation in NMR vs. denaturation in MS). Triangulate data using complementary techniques:

  • Compare NMR-derived solution structures with X-ray crystallography (if crystallizable).
  • Validate MS-detected impurities via tandem MS/MS sequencing.
  • Use dynamic light scattering (DLS) to detect aggregates affecting NMR results .

Q. What methodologies are recommended for assessing the impact of DL-amino acid alternation on this peptide's conformational dynamics and bioactivity?

  • Methodological Answer : Compare DL- vs. L-configuration analogs using:

  • Conformational analysis : CD spectroscopy and molecular dynamics (MD) simulations (AMBER or CHARMM force fields).
  • Functional assays : Measure IC50 in enzyme inhibition or receptor activation assays.
  • Protease resistance : Incubate with trypsin/chymotrypsin and quantify degradation via HPLC .

Q. How can researchers design dose-response studies to evaluate the therapeutic window of this peptide in preclinical models?

  • Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 μM) in cell-based viability assays (MTT or ATP luminescence). For in vivo models (e.g., zebrafish or murine), apply allometric scaling to estimate human-equivalent doses. Include positive controls (e.g., known agonists/antagonists) and statistical validation (ANOVA with Tukey post hoc test) .

Q. What computational approaches are suitable for modeling the interaction between this peptide and membrane-bound receptors?

  • Methodological Answer : Combine homology modeling (SWISS-MODEL) for receptor structures with docking simulations (AutoDock Vina) to predict binding poses. Free-energy perturbation (FEP) calculations refine affinity predictions. Validate with mutagenesis studies targeting predicted binding residues .

Data Contradiction Analysis Framework

  • Case Example : If SPR suggests high-affinity binding but functional assays show no activity:
    • Confirm receptor activity via positive controls.
    • Test for nonspecific binding using scrambled-sequence peptides.
    • Assess cellular uptake barriers (e.g., use endocytosis inhibitors or fluorescently labeled peptide tracking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.